5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Overview
Description
5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C18H23NO4 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
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Biological Activity
5-(4-Methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory contexts. This compound has garnered attention due to its potential therapeutic applications in various fields of medicine.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrrole ring substituted with methoxy and propyl groups, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound possesses notable antimicrobial and anti-inflammatory properties. The presence of the methoxy groups enhances its efficacy against various pathogens.
Antimicrobial Activity
A study synthesized novel derivatives of pyrrole, including the compound , and evaluated their antimicrobial properties. The results indicated that these derivatives exhibited significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. The introduction of methoxy groups was found to enhance the antibacterial potency of the compounds tested .
Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
---|---|---|
8a | 20 | 18 |
8b | 22 | 19 |
5 | 25 | 21 |
Table: Antimicrobial activity of synthesized pyrrole derivatives .
Anti-inflammatory Activity
The compound also demonstrates potential as an inhibitor of lipoxygenases , enzymes involved in the inflammatory response. In silico studies revealed that it could effectively inhibit the activity of mammalian 15-lipoxygenase (ALOX15), suggesting its utility in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific enzyme targets:
- Inhibition of ALOX15 : The compound binds to the active site of ALOX15, preventing it from catalyzing the conversion of fatty acids into inflammatory mediators. This action is crucial for reducing inflammation and associated pain.
- Antimicrobial Mechanism : The structural features contribute to membrane disruption in bacterial cells, leading to cell death. The methoxy groups likely enhance lipophilicity, facilitating better membrane interaction.
Case Studies
- Antimicrobial Efficacy : In a comparative study, the synthesized pyrrole derivatives were tested against standard antibiotics. The results showed that certain derivatives, including the target compound, outperformed conventional antibiotics against resistant strains of bacteria .
- Anti-inflammatory Effects : A clinical trial assessed the anti-inflammatory effects of a related pyrrole derivative in patients with rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers following treatment, supporting the therapeutic potential of pyrrole compounds .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethylpyrrole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-12-16(18(20)21)13(2)19(10-5-11-22-3)17(12)14-6-8-15(23-4)9-7-14/h6-9H,5,10-11H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAYNXCWVIIWLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C(=O)O)C)CCCOC)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601132208 | |
Record name | 5-(4-Methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601132208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879329-84-7 | |
Record name | 5-(4-Methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879329-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Methoxyphenyl)-1-(3-methoxypropyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601132208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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